

The Expanding Chemical Space of Ynamides: A Technical Guide to Novel Reactions

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Compound of Interest

Compound Name: Oct-7-ynamide

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Introduction

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as exceptionally versatile building blocks in modern organic synthesis.^{[1][2]} Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, allows for a delicate balance of stability and reactivity, making them amenable to a wide array of chemical transformations.^[3] In recent years, the discovery of novel ynamide-based reactions has unlocked new pathways for the efficient construction of complex nitrogen-containing molecules, a motif prevalent in pharmaceuticals and natural products.^{[4][5]} This technical guide provides an in-depth exploration of seminal, recently developed ynamide reactions, offering detailed experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Gold-Catalyzed [3+2] Cycloaddition of Ynamides and 2H-Azirines: A Gateway to Polysubstituted Pyrroles

A significant advancement in ynamide chemistry is the gold-catalyzed intermolecular nitrene transfer from 2H-azirines to ynamides, providing a direct and highly efficient route to polysubstituted pyrroles.^{[2][6][7]} This transformation is characterized by its mild reaction conditions, broad substrate scope, and high atom economy.^[2]

Quantitative Data

The reaction demonstrates broad applicability with respect to both the ynamide and the 2H-azirine coupling partners. A variety of electron-donating and electron-withdrawing substituents on the aryl rings of both reactants are well-tolerated, consistently affording high yields of the desired pyrrole products.

Entry	Ynamide (R ¹)	2H-Azirine (R ² , R ³)	Product	Yield (%)
1	Phenyl	Phenyl, Methyl	3a	95
2	4-Methylphenyl	Phenyl, Methyl	3b	92
3	4-Methoxyphenyl	Phenyl, Methyl	3c	96
4	4-Fluorophenyl	Phenyl, Methyl	3d	93
5	4-Chlorophenyl	Phenyl, Methyl	3e	94
6	4-Bromophenyl	Phenyl, Methyl	3f	90
7	3-Methylphenyl	Phenyl, Methyl	3g	91
8	Phenyl	4-Methylphenyl, Methyl	3h	93
9	Phenyl	4-Chlorophenyl, Methyl	3i	94
10	Phenyl	4-Bromophenyl, Methyl	3j	91
11	Cyclohexyl	Phenyl, Methyl	3k	75

Table 1: Substrate scope for the gold-catalyzed [3+2] cycloaddition of ynamides and 2H-azirines. Conditions: Ynamide (0.1 mmol), 2H-azirine (0.12 mmol), AuCl(IPr)/AgOTf (2 mol%), in CH₂Cl₂ (1.0 mL) at room temperature for 2-6 h.

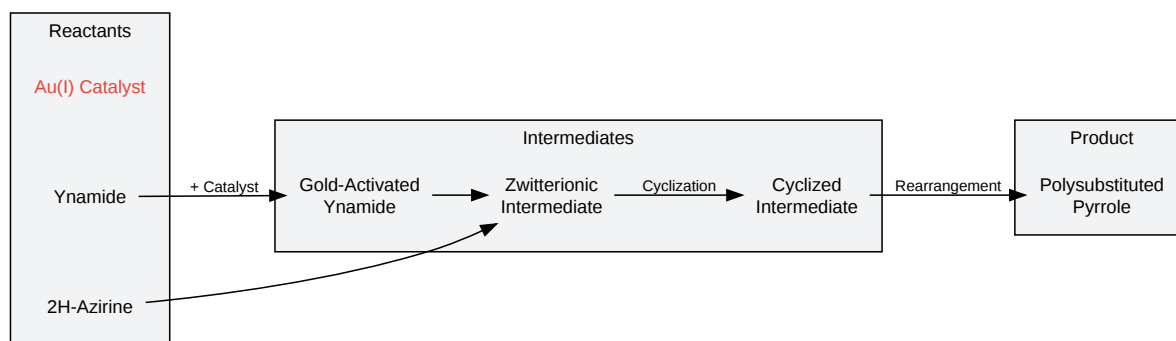
Experimental Protocol

General Procedure for the Synthesis of Polysubstituted Pyrroles:

To a solution of the ynamide (0.1 mmol) and the 2H-azirine (0.12 mmol) in anhydrous CH_2Cl_2 (1.0 mL) was added a solution of the gold catalyst, prepared in situ from $\text{AuCl}(\text{IPr})$ (1.2 mg, 2 mol%) and AgOTf (0.5 mg, 2 mol%). The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography. Upon completion (typically 2-6 hours), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the corresponding polysubstituted pyrrole.

Reaction Mechanism

The proposed mechanism commences with the gold-catalyzed activation of the ynamide, followed by nucleophilic attack of the 2H-azirine. This leads to the formation of a zwitterionic intermediate which then undergoes cyclization and subsequent rearrangement to furnish the aromatic pyrrole product.



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Caption: Gold-catalyzed [3+2] cycloaddition of an ynamide and a 2H-azirine.

Palladium-Catalyzed Intramolecular [2+2] Cycloaddition of Ketenimines

A notable development in ynamide chemistry is the palladium-catalyzed cascade reaction of N-allyl ynamides, which proceeds through an N-to-C allyl transfer followed by an intramolecular [2+2] cycloaddition of the resulting ketenimine.[8] This transformation provides a stereoselective route to complex bridged and fused bicycloimines.[8]

Quantitative Data

The stereoselectivity and the nature of the bicyclic product (bridged vs. fused) are highly dependent on the substitution pattern of the alkene moiety in the N-allyl ynamide.

Entry	Substrate (R ¹ , R ²)	Product Type	Yield (%)	Diastereomeric Ratio
1	H, H	Bridged	75	>20:1
2	Me, H	Bridged	72	>20:1
3	Ph, H	Bridged	78	>20:1
4	Me, Me	Fused	85	>20:1
5	-(CH ₂) ₄ -	Fused	82	>20:1

Table 2: Substrate scope for the palladium-catalyzed intramolecular [2+2] cycloaddition.

Conditions: N-allyl ynamide (0.1 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), in toluene (1.0 mL) at 110 °C for 12 h.

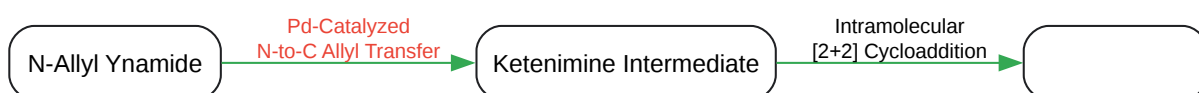
Experimental Protocol

General Procedure for the Synthesis of Bicycloimines:

A mixture of the N-allyl ynamide (0.1 mmol), Pd(OAc)₂ (1.1 mg, 5 mol%), and PPh₃ (2.6 mg, 10 mol%) in anhydrous toluene (1.0 mL) was heated to 110 °C in a sealed tube for 12 hours. The reaction mixture was then cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the corresponding bicycloimine.

Reaction Pathway

The reaction is initiated by a palladium-catalyzed N-to-C allyl transfer, which generates a ketenimine intermediate. This intermediate then undergoes a thermally promoted intramolecular [2+2] cycloaddition to yield the final bicyclic imine product.



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Caption: Palladium-catalyzed cascade reaction of an N-allyl ynamide.

Brønsted Acid-Catalyzed Dearomatization via Intramolecular Hydroalkoxylation/Claisen Rearrangement

Moving away from transition metal catalysis, Brønsted acid-mediated reactions of ynamides have gained significant attention.^{[4][5]} A noteworthy example is the dearomatization of nonactivated arenes through an intramolecular hydroalkoxylation/Claisen rearrangement cascade, yielding valuable spiro lactams with high diastereoselectivity.^{[4][9]}

Quantitative Data

This metal-free approach demonstrates excellent functional group tolerance and provides access to complex spirocyclic architectures in good to excellent yields.

Entry	Substrate (Ar)	Product	Yield (%)	Diastereomeric Ratio
1	Phenyl	5a	92	>20:1
2	Naphthyl	5b	95	>20:1
3	Thienyl	5c	88	>20:1
4	Furyl	5d	85	>20:1
5	4-Methoxyphenyl	5e	90	>20:1

Table 3: Substrate scope for the Brønsted acid-catalyzed dearomatization. Conditions: Ynamide (0.1 mmol), Tf₂NH (5 mol%), in 1,2-dichloroethane (1.0 mL) at 80 °C for 2 h.

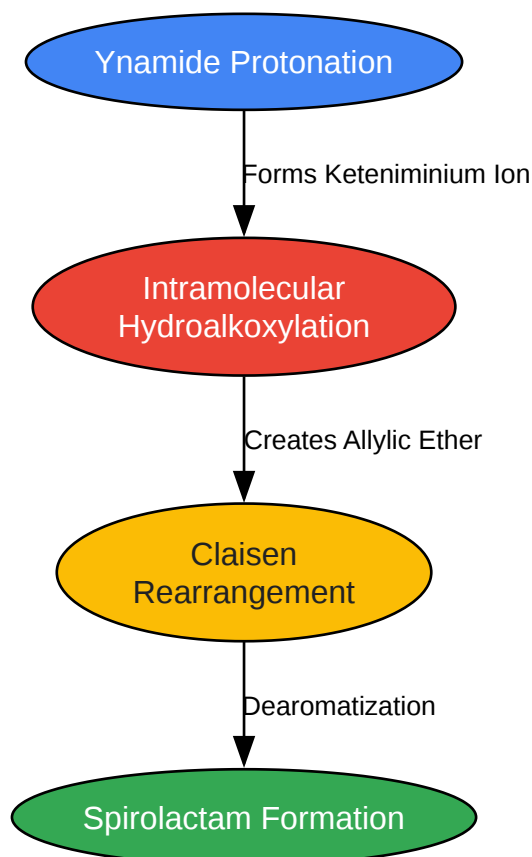
Experimental Protocol

General Procedure for the Synthesis of Spirolactams:

To a solution of the ynamide (0.1 mmol) in 1,2-dichloroethane (1.0 mL) was added triflimide (Tf₂NH, 1.4 mg, 5 mol%). The reaction mixture was heated to 80 °C and stirred for 2 hours. After cooling to room temperature, the mixture was concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to give the desired spirolactam.

Logical Relationship of the Cascade Reaction

The reaction proceeds through a sequence of steps initiated by the protonation of the ynamide. This is followed by an intramolecular hydroalkoxylation, which sets the stage for a Claisen rearrangement that results in the formation of the spirocyclic product.



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Caption: Logical workflow of the Brønsted acid-catalyzed cascade reaction.

Conclusion

The discovery of new ynamide-based reactions continues to enrich the toolbox of synthetic chemists, enabling the construction of diverse and complex molecular architectures. The gold- and palladium-catalyzed reactions, as well as the metal-free Brønsted acid-mediated transformations highlighted in this guide, showcase the remarkable versatility of the ynamide functional group. The detailed protocols and mechanistic insights provided herein are intended to facilitate the adoption and further exploration of these powerful synthetic methods in academic and industrial research settings.

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